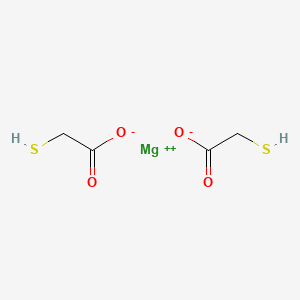
Magnesium thioglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium thioglycolate is a chemical compound widely used in the cosmetic industry, particularly in hair removal products. It is known for its ability to break down the protein structure of hair, making it easier to remove. This compound is a salt derived from thioglycolic acid, which contains both a thiol (mercaptan) and carboxylic acid functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium thioglycolate is synthesized by reacting thioglycolic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH₂COOH) reacts with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) to form this compound (Mg(SCH₂COOH)₂) and water.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of thioglycolic acid to a suspension of magnesium oxide or hydroxide under stirring. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting solution is then filtered and concentrated to obtain the desired concentration of this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium thioglycolate undergoes several types of chemical reactions, including:
Reduction: It can reduce disulfide bonds in proteins, which is the basis for its use in hair removal products.
Oxidation: Exposure to air can lead to the oxidation of the thiol group to form disulfides.
Substitution: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce disulfide bonds.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can oxidize the thiol group.
Substitution Reactions: Alkyl halides (R-X) in the presence of a base can facilitate the formation of thioethers.
Major Products:
Reduction: Cleavage of disulfide bonds in proteins.
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers.
Scientific Research Applications
Magnesium thioglycolate has several applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and in the preparation of thiol-containing compounds.
Biology: Employed in the study of protein structure and function by breaking disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify protein structures.
Industry: Widely used in the cosmetic industry for hair removal products and in the leather industry for depilation
Mechanism of Action
Magnesium thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thiol group in this compound attacks the disulfide bonds, reducing them to thiols and breaking the protein structure. This process weakens the hair, making it easier to remove. The molecular targets are the cysteine residues in keratin, and the pathway involves the reduction of disulfide bonds to free thiols .
Comparison with Similar Compounds
Magnesium thioglycolate is often compared with other thioglycolates, such as:
Calcium thioglycolate: Similar in function but can cause more skin irritation.
Sodium thioglycolate: More commonly used in depilatory creams but has a stronger odor.
Potassium thioglycolate: Used in hair removal products but less effective than this compound.
Uniqueness: this compound is unique due to its lower odor and reduced skin irritation compared to other thioglycolates. It is also more effective in breaking down hair proteins, making it a preferred choice in cosmetic formulations .
Properties
CAS No. |
63592-16-5 |
|---|---|
Molecular Formula |
C4H6MgO4S2 |
Molecular Weight |
206.5 g/mol |
IUPAC Name |
magnesium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Mg/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
ZHALCRSGRSWRHV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















